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Compound of Interest

Compound Name: Acetylmalononitrile

Cat. No.: B072418 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the synthesis of acetylmalononitrile,

a versatile building block in organic synthesis. The procedure outlined is based on a scalable,

two-step method starting from malononitrile.

Chemical Reaction Scheme
The synthesis proceeds via a two-step reaction. First, malononitrile is acetylated using acetic

anhydride in the presence of a base to form a sodium enolate intermediate. This intermediate is

then protonated to yield the final product, acetylmalononitrile.

Malononitrile Sodium 1,1-dicyanoprop-1-en-2-olate
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Caption: Reaction scheme for the two-step synthesis of Acetylmalononitrile.
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This procedure describes the formation of the sodium enolate intermediate from malononitrile.

Materials:

Malononitrile

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous Tetrahydrofuran (THF)

Acetic anhydride

Anhydrous Diethyl ether

Procedure:

A three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a

nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil).

The mineral oil is removed by washing the sodium hydride with anhydrous diethyl ether

under a nitrogen atmosphere, followed by decantation.

Anhydrous THF is added to the flask containing the washed sodium hydride, and the

suspension is cooled to 0 °C in an ice-water bath.

A solution of malononitrile in anhydrous THF is added dropwise to the stirred suspension of

sodium hydride at a rate that maintains the internal temperature below 5 °C.

After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes.

Acetic anhydride is then added dropwise to the reaction mixture, again maintaining the

internal temperature below 5 °C.

The reaction mixture is stirred for an additional 1-2 hours at 0 °C.

The resulting precipitate (Sodium 1,1-dicyanoprop-1-en-2-olate) is collected by filtration,

washed with anhydrous diethyl ether, and dried under vacuum.[1]
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Step 2: Synthesis of Acetylmalononitrile
This procedure details the protonation of the sodium enolate to yield acetylmalononitrile.[1]

Materials:

Sodium 1,1-dicyanoprop-1-en-2-olate

Anhydrous Dichloromethane (DCM)

Hydrochloric acid (HCl), 2 M solution in diethyl ether

Procedure:

The dried sodium 1,1-dicyanoprop-1-en-2-olate is suspended in anhydrous DCM in a round-

bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

The suspension is cooled to 0 °C in an ice-water bath.

A 2 M solution of HCl in diethyl ether is added dropwise to the stirred suspension.

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0

°C.

The solid byproduct (NaCl) is removed by filtration.

The filtrate is concentrated under reduced pressure to yield crude acetylmalononitrile.

The crude product can be further purified by recrystallization from a suitable solvent system

(e.g., ethyl acetate/hexanes) to afford pure acetylmalononitrile as a solid.

Data Presentation
Table 1: Reaction Conditions and Yields
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Table 2: Physicochemical Properties of
Acetylmalononitrile

Property Value

Appearance Tan/orange solid[1]

Melting Point 137.2–139.4 °C[1] (lit. 138-141 °C[2])

Molecular Formula C₅H₄N₂O

Molecular Weight 108.10 g/mol [2]

Infrared (IR) (ATR)
3047, 2611, 2240, 2224, 1600, 1400, 1360,

1333, 1302, 1228, 971, 804, 627 cm⁻¹[1]

¹H NMR (400 MHz, DMSO-d₆) δ 8.16 (br s, 1H), 2.22 (s, 3H)[1]

¹³C NMR (100 MHz, DMSO-d₆) δ 189.4, 116.1, 114.2, 58.4, 21.4[1]

Purity (by QNMR) 93%[1]

Experimental Workflow Diagram

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10343380/
https://www.benchchem.com/product/b072418?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10343380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10343380/
https://www.sigmaaldrich.com/US/en/product/aldrich/360945
https://www.sigmaaldrich.com/US/en/product/aldrich/360945
https://pmc.ncbi.nlm.nih.gov/articles/PMC10343380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10343380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10343380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10343380/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Enolate Formation

Step 2: Protonation

Prepare reaction flask with NaH in THF

Cool to 0 °C

Add Malononitrile solution

Stir at 0 °C for 30 min

Add Acetic Anhydride

Stir at 0 °C for 1-2 h

Filter and wash the precipitate

Dry the Sodium Enolate

Suspend Sodium Enolate in DCM

Cool to 0 °C

Add HCl solution

Stir at 0 °C for 30 min

Filter to remove NaCl

Concentrate the filtrate

Recrystallize the crude product

final_product

Pure Acetylmalononitrile
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Caption: Workflow for the synthesis of Acetylmalononitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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